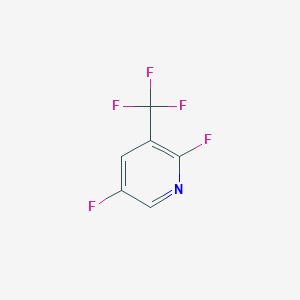

2,5-Difluoro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,5-difluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAKVVTWFJPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-3-(trifluoromethyl)pyridine

Introduction: A Core Building Block for Modern Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethylpyridine (TFMP) scaffold, in particular, has emerged as a privileged structure, imparting a unique combination of properties that can significantly enhance the biological activity and pharmacokinetic profile of a molecule. This guide focuses on a specific, highly valuable isomer: 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS Number: 1214342-94-5) .

This document serves as a technical primer for researchers, chemists, and drug development professionals, offering an in-depth exploration of its synthesis, reactivity, and strategic applications. As a trifunctional building block, possessing two distinct fluorine atoms and a potent trifluoromethyl group on a pyridine core, it offers a rich platform for generating novel chemical entities with precisely tuned characteristics. We will delve into not just the "what" and "how," but the fundamental "why" behind the experimental choices and strategic applications of this versatile reagent.

Physicochemical and Computed Properties

The unique arrangement of electron-withdrawing groups on the pyridine ring dictates the physical and chemical nature of this compound. These properties are critical for predicting its behavior in reaction media, its potential for biological interactions, and its safety profile.

| Property | Value | Source(s) |

| CAS Number | 1214342-94-5 | [1] |

| Molecular Formula | C₆H₂F₅N | [1] |

| Molecular Weight | 183.08 g/mol | [1] |

| Monoisotopic Mass | 183.01074 Da | |

| Appearance | Predicted: Colorless liquid | |

| SMILES | FC1=CC(C(F)(F)F)=C(F)N=C1 | [1] |

| Predicted XlogP | 2.3 | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Rationale

The synthesis of polyfluorinated pyridines often relies on halogen exchange (Halex) reactions, a cornerstone of industrial fluorine chemistry. While specific literature detailing the synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine is not abundant, a highly plausible and scientifically sound approach involves the fluorination of its chlorinated analogue, 2,5-dichloro-3-(trifluoromethyl)pyridine. This precursor is accessible through multi-step sequences, as documented in patent literature.[2]

The proposed transformation hinges on the nucleophilic substitution of chloride ions by fluoride ions, typically using an alkali metal fluoride like cesium fluoride (CsF) or potassium fluoride (KF).

Causality of Reagent Choice:

-

Fluoride Source: CsF is often preferred for its higher solubility and the "naked" nature of the fluoride anion in polar aprotic solvents, which enhances its nucleophilicity.[3][4] KF can also be effective, sometimes augmented with a phase-transfer catalyst.[4]

-

Solvent: Polar aprotic solvents like DMSO, NMP, or sulfolane are critical.[3] They effectively solvate the cation (e.g., Cs⁺) while leaving the fluoride anion relatively unsolvated and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at the elevated temperatures required to overcome the activation energy for aromatic nucleophilic substitution.

Caption: Proposed synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine.

Chemical Reactivity and Strategic Utility

The reactivity of 2,5-Difluoro-3-(trifluoromethyl)pyridine is dominated by the powerful electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms. This renders the pyridine ring highly electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr).

The two fluorine atoms exhibit differential reactivity. The fluorine at the 2-position is generally more labile and susceptible to displacement by nucleophiles. This regioselectivity is a key strategic advantage, allowing for the controlled, stepwise introduction of substituents. This makes the molecule a valuable platform for building molecular complexity, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and SNAr with various nucleophiles (O, N, S).

Caption: Key reactivity pathways for chemical derivatization.

Applications in Medicinal Chemistry

The trifluoromethyl group is a celebrated feature in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[5][6] These attributes can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to a more effective and durable therapeutic.

The 2,5-Difluoro-3-(trifluoromethyl)pyridine scaffold is an exemplary building block for kinase inhibitors.[5] Kinase inhibitors are a major class of targeted cancer therapies, and their structures often feature a heterocyclic core that binds to the ATP pocket of the target kinase.[7] The strategic derivatization of this scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, a nucleophilic amine can be installed at the C-2 position, while a Suzuki coupling at the C-5 position can introduce larger aryl or heteroaryl groups to probe deeper pockets of the enzyme.[5][]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool for C-C bond formation. This method is analogous to procedures used for similar halogenated trifluoromethylpyridines and demonstrates how this building block can be used to create more complex molecular architectures.[5][9]

Objective: To synthesize a 5-aryl-2-fluoro-3-(trifluoromethyl)pyridine derivative.

Materials:

-

2,5-Difluoro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq)

-

Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 eq)

-

Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.

-

Rationale: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure reproducible results.

-

-

Reagent Addition: To the flask, add 2,5-Difluoro-3-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

-

Rationale: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Rationale: The work-up removes the inorganic base and salts. The choice of extraction solvent depends on the product's polarity.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

-

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2,5-Difluoro-3-(trifluoromethyl)pyridine is not widely available, data from closely related halogenated trifluoromethylpyridines can be used to infer its hazard profile and guide handling procedures. The primary hazards are likely to include skin, eye, and respiratory irritation.

| Hazard Class | Precautionary Statement |

| Acute Toxicity / Irritation | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Ensure adequate ventilation or use a respirator. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended: 2-8°C, sealed, dry.[1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

This information is based on analogous compounds and should be used as a guide. Always consult a specific, supplier-provided SDS before handling and perform a thorough risk assessment.

Conclusion

2,5-Difluoro-3-(trifluoromethyl)pyridine stands as a potent and versatile building block for the modern medicinal and agricultural chemist. Its highly electron-deficient pyridine core, coupled with two differentially reactive fluorine atoms, provides a robust platform for constructing complex molecular architectures through controlled, regioselective functionalization. The inherent properties conferred by the trifluoromethyl group—namely enhanced metabolic stability and lipophilicity—make derivatives of this compound particularly attractive for discovery programs targeting a range of biological endpoints, most notably kinase inhibition.[6][10] This guide has outlined the core principles of its synthesis, reactivity, and application, providing a foundational understanding for its strategic deployment in the pursuit of novel, high-value chemical entities.

References

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Shiraishi, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Mejía, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

- Preparation of difluorpyridine compounds.

- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters. [Link]

-

O'Hagan, D. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate... ResearchGate. [Link]

-

Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. RSC Publishing. [Link]

-

SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 4. US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway and Mechanistic Evaluation of 2,5-Difluoro-3-(trifluoromethyl)pyridine

An In-Depth Technical Guide for Advanced Drug Development Professionals

Core Directive: Strategic Importance of the 2,5-Difluoro Motif

The synthesis of highly specific fluorinated pyridine architectures represents a critical bottleneck in the development of modern agrochemicals and active pharmaceutical ingredients (APIs). The compound 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS: 1214342-94-5) is exceptionally valuable due to its unique electronic topology. The orthogonal reactivity of the 2-fluoro and 5-fluoro positions allows for precise, sequential functionalization. However, accessing this exact asymmetrical substitution pattern requires overcoming significant kinetic and thermodynamic barriers.

This whitepaper details the state-of-the-art synthetic cascade to access this scaffold, leveraging waste-stream byproducts and exploiting differential nucleophilic aromatic substitution (SNAr) dynamics.

Retrosynthetic Architecture and Causality of Pathway Selection

The direct electrophilic fluorination of pyridine rings is notoriously unselective and hazardous. Therefore, the industrial and laboratory standard relies on the Halogen Exchange (Halex) pathway, converting heavily chlorinated precursors into their fluorinated counterparts .

To synthesize the target compound, we must first access 2,5-dichloro-3-(trifluoromethyl)pyridine . Instead of a complex bottom-up ring synthesis, we utilize 2,3,6-trichloro-5-(trifluoromethyl)pyridine—a common industrial over-chlorination byproduct—as our base precursor. By selectively pruning the chlorine at the 6-position, we achieve the precise 2,5-dichloro scaffold necessary for the final fluorination.

Figure 1: Step-wise synthetic cascade for 2,5-difluoro-3-(trifluoromethyl)pyridine.

Mechanistic Causality in Step-Wise Synthesis

Step A: Regioselective Reductive Dechlorination

The transformation of the 2,3,6-trichloro precursor into the 2,5-dichloro intermediate involves a two-stage reductive dechlorination.

-

Hydrazine Attack: The 6-position is highly activated by the strong, combined electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-trifluoromethyl group. Consequently, nucleophilic attack by hydrazine occurs strictly at C6, leaving the C2 and C3 (using alternative nomenclature) chlorines intact.

-

Oxidative Cleavage: Adding sodium hypochlorite (

) to the 6-hydrazino intermediate triggers an oxidative deamination. The hydrazine moiety is oxidized to an unstable diazonium-like intermediate, which undergoes reductive cleavage, expelling

Step B: Differential SNAr Fluorination (Halex)

The final step is the halogen exchange of 2,5-dichloro-3-(trifluoromethyl)pyridine . SNAr mechanisms require the nucleophile to attack an electron-deficient ring.

-

The C2 Position: Being directly adjacent to the pyridine nitrogen, the C2-Cl bond has a remarkably low activation energy for SNAr. F- attack occurs rapidly here.

-

The C5 Position: The C5-Cl bond is meta to the nitrogen and meta to the -CF3 group, making it notoriously sluggish to exchange. To force this substitution, we utilize Cesium Fluoride (CsF) in Sulfolane . The massive

cation weakly coordinates the fluoride, leaving it as a highly reactive, "naked" nucleophile. Sulfolane is selected for its thermal stability at 180°C and its exceptional dielectric constant, which prevents solvent degradation during the harsh conditions required to push the C5 exchange .

Figure 2: Differential SNAr mechanism showing staggered activation energies.

Thermodynamic Data & Reaction Parameters

Selecting the correct fluoride source and solvent is the difference between an intermediate mixture and the fully fluorinated target API. The table below summarizes the quantitative realities of the Halex reaction for this scaffold.

| Fluorinating Agent | Solvent | Temp (°C) | Time (h) | C2-F Yield (%) | C5-F Yield (%) | Primary Reaction Outcome |

| KF (1.2 eq) | DMF | 100 | 4 | > 95% | < 5% | Mono-fluoro intermediate stalled. |

| KF (3.0 eq) + 18-C-6 | Sulfolane | 160 | 12 | > 98% | ~ 40% | Complex, inseparable halogen mixture. |

| Anhydrous CsF (4.0 eq) | Sulfolane | 180 | 24 | > 99% | > 85% | Target Compound Obtained. |

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following methodology is built as a self-validating system containing integrated in-line analytical checks.

Protocol 1: Synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine

-

Regioselective Amination: Suspend 1.0 equivalent of 2,3,6-trichloro-5-(trifluoromethyl)pyridine in isopropanol. Slowly add 2.1 equivalents of hydrazine hydrate at 25°C.

-

Validation Check: The reaction is moderately exothermic. A controlled temperature rise confirms active SNAr. Once the exotherm subsides, analyze via TLC; the starting material spot should be completely consumed, yielding the 6-hydrazino precipitate.

-

-

Oxidative Cleavage: Filter the intermediate and resuspend it in a biphasic mixture of dichloromethane and water. Maintain the temperature at 15°C using an ice bath and slowly drop in 10-12% aqueous

.-

Validation Check: Nitrogen gas evolution will immediately begin. This is a direct stoichiometric indicator. The cessation of bubbling confirms complete cleavage of the hydrazine moiety. Phase separate and distill to yield the purified 2,5-dichloro intermediate.

-

Protocol 2: Halex Fluorination to 2,5-Difluoro-3-(trifluoromethyl)pyridine

-

System Dehydration (Critical): Charge a dry reactor with 4.0 equivalents of spray-dried Cesium Fluoride and sulfolane. Distill off ~5% of the sulfolane volume under vacuum to remove azeotropic water.

-

Validation Check: Pull a sample of the solvent and run a Karl Fischer titration. Moisture must be <50 ppm. Any H2O present at 180°C acts as a hydroxide equivalent, attacking the highly activated C2 position to form unwanted 5-chloro-3-(trifluoromethyl)pyridin-2-ol.

-

-

Kinetic Halogen Exchange: Add 1.0 equivalent of the synthesized 2,5-dichloro-3-(trifluoromethyl)pyridine. Heat the sealed system to 180°C.

-

Validation Check: Track the reaction kinetics via GC-MS every 4 hours. By hour 2, the C2-Cl will have fully exchanged, peaking the intermediate 5-chloro-2-fluoro-3-(trifluoromethyl)pyridine signal. Maintain the 180°C heating until the C5-Cl exchange plateaus (~24 hours), indicated by the stabilization of the target 2,5-difluoro peak.

-

-

Recovery: Cool to room temperature, filter out the insoluble

salts, and recover the highly volatile target compound via fractional vacuum distillation.

References

- Preparation of 2,5-dichloro-(3-trifluoromethyl)

- Preparation of 2,3-difluoro-5-(trifluoromethyl)

-

2,5-Dichloro-3-(trifluoromethyl)pyridine Compound Summary, PubChem,[Link]

Technical Whitepaper: Procurement, Reactivity, and Synthetic Applications of 2,5-Difluoro-3-(trifluoromethyl)pyridine

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is paramount for modulating pharmacokinetic and pharmacodynamic properties. 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS: 1214342-94-5)[1] has emerged as a highly versatile, electron-deficient building block. As a Senior Application Scientist, I have designed this guide to provide researchers with an authoritative framework for the commercial procurement, analytical validation, and regioselective functionalization of this critical intermediate.

Molecular Rationale & Physicochemical Profiling

We select building blocks not merely for their structural geometry, but for their electronic and metabolic consequences. The 2,5-difluoro-3-(trifluoromethyl)pyridine scaffold offers a trifecta of advantages for drug design:

-

Metabolic Shielding: The fluorine atom at the C-5 position effectively blocks cytochrome P450-mediated oxidative metabolism, a common liability in unsubstituted pyridines.

-

Lipophilicity Modulation: The trifluoromethyl (-CF

) group significantly enhances the lipophilicity ( -

Electronic Activation: The synergistic electron-withdrawing effects of the pyridine nitrogen, the -CF

group, and the fluorine atoms render the ring highly electrophilic. This drastically lowers the lowest unoccupied molecular orbital (LUMO), facilitating rapid nucleophilic aromatic substitution (S

Commercial Sourcing & Quality Metrics

Reliable procurement is the foundation of reproducible science. Several commercial vendors supply 2,5-Difluoro-3-(trifluoromethyl)pyridine with a standard purity threshold of ≥98%[1][2]. Below is a consolidated table of verified suppliers and their catalog specifications[1][3][4].

| Supplier | Catalog Number | Purity | Molecular Weight | SMILES String | Storage |

| ChemScene | CS-1171320 | ≥98% | 183.08 | FC(C1=CC(F)=CN=C1F)(F)F | 2-8°C, Dry |

| BLD Pharm | BD168977 | ≥98% | 183.08 | FC(C1=CC(F)=CN=C1F)(F)F | 2-8°C, Dry |

| Leyan Reagents | 1214342-94-5 | ≥98% | 183.08 | FC(C1=CC(F)=CN=C1F)(F)F | 2-8°C, Dry |

Analytical Validation (Self-Validating QC System)

Before deploying commercial batches into complex synthetic workflows, rigorous quality control is mandatory. A self-validating protocol ensures that any downstream failures are not attributable to starting material degradation.

-

F NMR Spectroscopy: The definitive analytical tool for this scaffold. A pure sample will exhibit three distinct sets of signals: a doublet/multiplet for the -CF

-

GC-MS Analysis: Confirms the exact mass. The molecular ion peak must appear at m/z 183.08[2], with characteristic fragmentation patterns corresponding to the loss of a fluorine radical or a CF

group.

Caption: Quality Control and Procurement Workflow for 2,5-Difluoro-3-(trifluoromethyl)pyridine.

Experimental Protocols: Regioselective S Ar Functionalization

The most powerful synthetic application of 2,5-difluoro-3-(trifluoromethyl)pyridine is its capacity for highly regioselective Nucleophilic Aromatic Substitution (S

Causality of Regioselectivity:

The C-2 fluorine is positioned ortho to the strongly electron-withdrawing -CF

Caption: Mechanistic pathway highlighting the regioselective SNAr at the C-2 position.

Step-by-Step Methodology: Regioselective Amination at C-2

Objective: Synthesize 5-fluoro-2-(substituted amino)-3-(trifluoromethyl)pyridine.

-

Reaction Setup: In an oven-dried, argon-purged 20 mL scintillation vial, dissolve 2,5-difluoro-3-(trifluoromethyl)pyridine (1.0 mmol, 183.1 mg) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the primary or secondary amine (1.05 mmol) dropwise. Follow immediately with N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

-

Causality Insight: DIPEA is chosen over inorganic bases (like K

CO

-

-

Execution: Stir the reaction mixture at ambient temperature (20-25°C) for 2 to 4 hours.

-

Causality Insight: Do not apply heat initially. The extreme electrophilicity of the C-2 position allows the reaction to proceed rapidly at room temperature. Heating may promote undesired side reactions, such as bis-substitution or decomposition of the starting material.

-

-

Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is completely consumed.

-

Workup & Extraction: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL).

-

Causality Insight: The LiCl wash is a critical self-validating step to efficiently partition and remove the DMF solvent from the organic phase, which otherwise complicates purification and downstream analysis.

-

-

Purification: Dry the organic layer over anhydrous Na

SO

References

-

Title: 1214342-94-5 | 2,5-Difluoro-3-(trifluoromethyl)pyridine | Source: ChemScene | URL: 1[1]

-

Title: 65753-52-8 | 2-Fluoro-3-(trifluoromethyl)pyridine (Related Products) | Source: BLD Pharm | URL: 3[3]

-

Title: 1214342-94-5 | 2,5-Difluoro-3-(trifluoromethyl)pyridine (General Information) | Source: ChemScene | URL: 2[2]

-

Title: 5-三氟甲基吡啶 | 2,3-Difluoro-5-(trifluoromethyl)pyridine (CAS: 1214342-94-5) | Source: Leyan | URL: 4[4]

Sources

The Discovery and Synthetic Architecture of 2,5-Difluoro-3-(trifluoromethyl)pyridine

A Technical Whitepaper for Drug Discovery and Agrochemical Development Professionals

As a Senior Application Scientist specializing in fluorinated heterocyclic building blocks, I frequently encounter the challenge of balancing molecular lipophilicity with metabolic stability during lead optimization. The incorporation of the trifluoromethylpyridine (TFMP) motif has revolutionized both the pharmaceutical and agrochemical industries. Among these highly specialized scaffolds, 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS: 1214342-94-5) stands out as a premier intermediate [1].

This technical guide explores the physicochemical rationale behind this specific substitution pattern, details its complex retrosynthetic discovery, and provides self-validating experimental protocols for its synthesis.

Structural Rationale: The Power of Fluorination

The strategic placement of fluorine atoms on a pyridine ring radically alters the molecule's electronic distribution and biological behavior. In 2,5-Difluoro-3-(trifluoromethyl)pyridine, the substituents work synergistically:

-

Metabolic Shielding: The C-2 and C-5 positions of the pyridine ring are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Fluorination at these exact positions creates a steric and electronic shield, effectively blocking N-oxidation and ring hydroxylation [4].

-

Lipophilic Modulation: The trifluoromethyl (

) group at the C-3 position acts as a powerful electron-withdrawing group (EWG) while significantly increasing the partition coefficient (LogP). This enhances membrane permeability and target binding affinity. -

Orthogonal Reactivity: For synthetic chemists, the di-fluoro substitution offers a unique handle. The fluorine at C-2 is highly activated toward Nucleophilic Aromatic Substitution (

) by the adjacent ring nitrogen, allowing for selective functionalization during downstream drug synthesis.

Mechanistic rationale for fluorination in enhancing metabolic stability and binding.

Quantitative Physicochemical Profile

To understand its utility in drug design, we must look at its baseline metrics. The data below highlights its low topological polar surface area (TPSA) and optimal lipophilicity, making it an ideal fragment for central nervous system (CNS) penetrant drugs or systemic agrochemicals [1].

| Property | Value | Implication for Discovery |

| CAS Number | 1214342-94-5 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | High F-to-C ratio ensures extreme metabolic stability. | |

| Molecular Weight | 183.08 g/mol | Low MW fragment, ideal for fragment-based drug discovery (FBDD). |

| LogP | 2.38 | Optimal lipophilicity for passive membrane diffusion. |

| TPSA | 12.89 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |

| H-Bond Acceptors | 1 | Minimal desolvation penalty upon target binding. |

Retrosynthetic Discovery and Causality

The direct synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine from basic precursors is thermodynamically unfavorable due to the extreme electron deficiency of the target ring. Therefore, the discovery route relies on a multi-step "halogen exchange" (Halex) strategy, starting from a heavily chlorinated precursor: 2,3,6-trichloro-5-(trifluoromethyl)pyridine [3, 5].

The Causality of Experimental Choices

Why not directly fluorinate the ring? Direct fluorination reagents (like

-

Regioselective Dechlorination: The precursor has three chlorines. We only want to replace the C-6 chlorine with hydrogen. Direct catalytic hydrogenation often yields complex mixtures. However, treating the precursor with hydrazine results in a highly specific nucleophilic attack at the C-6 position (activated by the adjacent nitrogen and para-

group). Subsequent oxidative deamination cleanly yields 2,5-dichloro-3-(trifluoromethyl)pyridine [3]. -

Halex Reaction: The di-chloro intermediate is then subjected to a Halex reaction using Potassium Fluoride (KF). The high temperature (

) and polar aprotic solvent (Sulfolane) are critical; they strip the hydration shell from the fluoride ion, making it a "naked," highly reactive nucleophile capable of displacing the strongly bound chlorine atoms.

Synthetic workflow for 2,5-Difluoro-3-(trifluoromethyl)pyridine via Halex reaction.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that if a deviation occurs, the scientist can immediately diagnose the failure point rather than discovering it post-isolation.

Protocol A: Synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine [3]

Objective: Regioselective removal of the C-6 chlorine via a hydrazine intermediate.

Step-by-Step Methodology:

-

Hydrazine Substitution: Charge a 2L jacketed reactor with 2,3,6-trichloro-5-(trifluoromethyl)pyridine (1.0 eq, 250 g) and 2-propanol (800 mL). Stir at

. -

Controlled Addition: Dropwise add hydrazine hydrate (2.5 eq) over 2 hours. Causality: Slow addition prevents the exothermic runaway and minimizes bis-substitution.

-

IPC Check 1: Sample the reaction after 4 hours. Analyze via GC-MS. The reaction is complete when the precursor peak area is < 1%. The intermediate (2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine) should dominate.

-

Oxidative Deamination: Cool the reactor to

. Slowly add an aqueous solution of 10% Sodium Hypochlorite (NaOCl) (1.5 eq) while maintaining the pH > 7.0 using NaOH. Causality: Alkaline conditions prevent the premature decomposition of the hypochlorite and stabilize the diazonium intermediate before it cleanly extrudes nitrogen gas ( -

Workup & Validation: Allow

evolution to cease. Extract the aqueous mixture with dichloromethane (3 x 500 mL). Wash the organic layer with 5% sodium bisulfite to quench unreacted hypochlorite (Validation: KI-starch paper must remain white). Dry over -

Purification: Distill the residue under reduced pressure to yield the pure di-chloro intermediate.

Protocol B: Halex Fluorination to 2,5-Difluoro-3-(trifluoromethyl)pyridine

Objective: Complete halogen exchange of the C-2 and C-5 chlorines to fluorine.

Step-by-Step Methodology:

-

Reagent Preparation (Critical): Potassium fluoride (KF) must be spray-dried. Charge KF (4.0 eq) into a 1L Hastelloy reactor (glass is etched by fluoride at high temps). Add anhydrous sulfolane (500 mL).

-

Azeotropic Drying: Add 50 mL of toluene and heat to

with a Dean-Stark trap to remove any residual water. Causality: Even trace water will hydrate the fluoride ion, killing its nucleophilicity and leading to hydrolysis byproducts (hydroxypyridines). -

Reaction Execution: Cool to

, add the 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) from Protocol A, and Tetraphenylphosphonium bromide ( -

IPC Check 2: Sample via a cooled sampling loop. GC-MS should show complete disappearance of the di-chloro and mono-fluoro-mono-chloro intermediates.

-

Isolation: Cool the reactor to

. Pour the mixture into ice water (2L). Extract with methyl tert-butyl ether (MTBE) (3 x 600 mL). -

Fractional Distillation: Concentrate the MTBE layer and subject the crude oil to fractional distillation to isolate the highly pure 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS: 1214342-94-5).

Halex Reaction Optimization Data

To demonstrate the necessity of the phase-transfer catalyst and solvent choice, consider the following optimization matrix derived from standard TFMP scale-up campaigns:

| Solvent | Temperature | Catalyst | Time | Conversion to Target |

| DMF | None | 24 h | 12% (Mostly mono-fluoro) | |

| Sulfolane | None | 24 h | 61% | |

| Sulfolane | 18 h | 89% |

Conclusion and Applications

The discovery and scalable synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine represents a triumph of regioselective heterocyclic chemistry. By carefully manipulating the electronic push-pull dynamics of the pyridine ring, chemists can selectively strip away chlorines and replace them with fluorines, creating a scaffold that is highly prized in modern drug discovery.

In the pharmaceutical sector, this building block is frequently subjected to

References

-

PubChem. 2,5-Dichloro-3-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 11042144. National Center for Biotechnology Information. Retrieved from[Link]

- Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- Google Patents. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine.

An In-depth Technical Guide to the Safety and Handling of 2,5-Difluoro-3-(trifluoromethyl)pyridine

Disclaimer: This technical guide has been developed to provide comprehensive safety and handling information for 2,5-Difluoro-3-(trifluoromethyl)pyridine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information presented herein is synthesized from data on structurally analogous compounds, including other halogenated and trifluoromethyl-substituted pyridines.[1] It is imperative that this guide be used in conjunction with a thorough risk assessment conducted by qualified personnel for specific laboratory applications.

Section 1: Introduction and Physicochemical Profile

2,5-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. Its unique electronic properties, imparted by the fluorine and trifluoromethyl substituents, make it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[2] The trifluoromethyl group, in particular, can enhance metabolic stability and cell membrane permeability, key attributes in drug design.[2]

1.1: Chemical Identity

| Property | Value | Source |

| CAS Number | 1214342-94-5 | [3] |

| Molecular Formula | C₆H₂F₅N | [3] |

| Molecular Weight | 183.08 g/mol | [3] |

| Synonyms | Not Available |

1.2: Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, the following properties have been predicted through computational models.

| Property | Predicted Value | Source |

| XlogP | 2.3 | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally similar compounds, 2,5-Difluoro-3-(trifluoromethyl)pyridine should be handled as a hazardous substance with the potential for acute toxicity, irritation, and environmental harm.

2.1: GHS Hazard Classification (Anticipated)

The following Global Harmonized System (GHS) classifications are anticipated for this compound based on data from analogous chemicals.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[5][6][7] |

| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled.[5][6][7] |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[8][9][10] |

| Serious Eye Damage/Irritation | Category 1/2 | Danger/Warning | Causes serious eye damage/irritation.[5][6][8] |

| Skin Sensitization | Category 1 | Warning | May cause an allergic skin reaction.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[8][9] |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | (No Signal Word) | Toxic to aquatic life with long lasting effects.[6][11] |

| Flammable Liquids | Category 4 | Warning | Combustible liquid.[6][10][11] |

2.2: Primary Routes of Exposure

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[12] Ingestion is also a potential route of exposure.[12]

2.3: Summary of Toxicological Risks

The toxicological properties of 2,5-Difluoro-3-(trifluoromethyl)pyridine have not been fully investigated. However, based on analogous compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[12] It is also anticipated to cause irritation to the skin, eyes, and respiratory system.[8][9][12] Some related compounds have been shown to cause allergic skin reactions.[5][6]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and consistent use of appropriate PPE is critical to minimizing risk.

3.1: Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[13] The use of a certified chemical fume hood is strongly recommended to minimize inhalation of vapors.[13]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where this chemical is handled.[6][14]

3.2: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,5-Difluoro-3-(trifluoromethyl)pyridine:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.[15][16]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][12]

Caption: Required PPE for handling 2,5-Difluoro-3-(trifluoromethyl)pyridine.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1: First-Aid Measures

-

Inhalation: Move the affected person to fresh air.[5][15] If breathing is difficult, administer oxygen.[12][15] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[1][12] Rinse the mouth with water.[5][6] Never give anything by mouth to an unconscious person.[1][12] Seek immediate medical attention.[1]

4.2: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: This compound is a combustible liquid.[6][11] Upon combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride.[5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

4.3: Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[1] Wear appropriate PPE as described in Section 3.2.[11] Avoid breathing vapors.[11]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1][6]

-

Containment and Cleanup:

Caption: Step-by-step workflow for responding to a spill.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

5.1: Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][16]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][11]

-

Store away from incompatible materials such as strong oxidizing agents.[5][14]

5.2: Disposal

-

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[11]

-

Do not allow the material to enter drains or waterways.[1]

Section 6: Conclusion

While 2,5-Difluoro-3-(trifluoromethyl)pyridine is a valuable compound in chemical synthesis, it must be handled with the utmost care. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe working environment. A thorough understanding of its potential hazards, coupled with diligent safety practices, is paramount.

References

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE - Cohizon. (2025, January 4).

- 2,5-Dichloro-3-fluoropyridine SDS, 103999-77-5 Safety Data Sheets - ECHEMI.

- 3 - SAFETY DATA SHEET. (2015, September 30).

- 1214342-94-5 | 2,5-Difluoro-3-(trifluoromethyl)pyridine | ChemScene.

- An In-depth Technical Guide to the Safety and Handling of Methyl 2,6-difluoropyridine-3-carboxylate - Benchchem.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia.

- • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).

- Hydrogen fluoride pyridine.

- 2,5-difluoro-3-(trifluoromethyl)pyridine - PubChemLite.

- 3 - SAFETY DATA SHEET.

- An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 1).

- BLD Pharmatech.

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 7).

- Safety Data Sheet - Fluorochem. (2026, February 25).

- 2,5-Dichloro-3-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 11042144 - PubChem.

- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% - Cole-Parmer. (2005, March 21).

- 2,3-Difluoro-5-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich.

- 2,3-DIFLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 89402-42-6 - ChemicalBook. (2026, January 13).

- Safety Data Sheet - Fluorochem. (2026, February 25).

- Safety Data Sheet PYRIDINE - ChemSupply Australia.

- 2,3-Difluoro-5-trifluoromethylpyridine - Fluorochem.

- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. (2017, May 5).

- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. (2004, March 4).

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).

- US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 2,5-difluoro-3-(trifluoromethyl)pyridine (C6H2F5N) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.no [fishersci.no]

- 10. 2,5-Dichloro-3-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 11042144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cohizon.com [cohizon.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to the Solubility Profile of 2,5-Difluoro-3-(trifluoromethyl)pyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 2,5-Difluoro-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative data for this specific compound, this document emphasizes the fundamental principles and detailed experimental methodologies required to establish its solubility in a range of aqueous and organic solvent systems. By synthesizing established protocols with expert insights, this guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for advancing discovery and development programs. We will delve into the theoretical underpinnings of solubility, provide step-by-step protocols for both thermodynamic and kinetic solubility assays, and offer guidance on data interpretation and presentation.

Introduction: The Significance of Solubility in Chemical Research

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various systems and is a critical determinant of its suitability for a wide range of applications. In drug discovery, for instance, poor aqueous solubility can lead to low bioavailability, hindering the development of a promising therapeutic candidate.[1][2] Similarly, in process chemistry, understanding a compound's solubility in organic solvents is essential for optimizing reaction conditions, purification strategies, and formulation development.[3]

2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS No. 1214342-94-5) is a halogenated pyridine with a molecular formula of C₆H₂F₅N and a molecular weight of 183.08 g/mol .[4] Its structural motifs, including the fluorinated pyridine ring and the trifluoromethyl group, are prevalent in many modern pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the molecule's polarity, hydrogen bonding potential, and crystal lattice energy, all of which are key determinants of its solubility.

This guide will provide the necessary theoretical background and practical protocols to comprehensively characterize the solubility of 2,5-Difluoro-3-(trifluoromethyl)pyridine.

Theoretical Considerations: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[5] A more nuanced understanding requires consideration of several factors:

-

Polarity: The polarity of both the solute (2,5-Difluoro-3-(trifluoromethyl)pyridine) and the solvent will be the primary driver of solubility. The presence of the nitrogen atom and fluorine atoms introduces polarity to the molecule. A calculated LogP (partition coefficient) of 2.3786 suggests a degree of lipophilicity.[4]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like water and alcohols) may exhibit enhanced solubility.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. The rigidity and planarity of the pyridine ring, along with intermolecular interactions, will influence this energy.

Given the structure of 2,5-Difluoro-3-(trifluoromethyl)pyridine, it is anticipated to be more soluble in organic solvents than in water. A structurally similar compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is soluble in common organic solvents like methylene chloride, methanol, and acetone, with a measured water solubility of 380 mg/L at 24 °C.[6] This provides a useful, albeit comparative, starting point for experimental design.

Experimental Determination of Solubility

The experimental determination of solubility can be broadly categorized into two types of assays: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[2][7] This is often considered the "true" solubility and is typically determined using the shake-flask method, which is considered the gold standard.[5]

This protocol outlines the steps to determine the thermodynamic solubility of 2,5-Difluoro-3-(trifluoromethyl)pyridine in a given solvent.

Materials:

-

2,5-Difluoro-3-(trifluoromethyl)pyridine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (0.45 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,5-Difluoro-3-(trifluoromethyl)pyridine to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

-

-

Phase Separation:

-

Quantification:

-

Prepare a series of standard solutions of 2,5-Difluoro-3-(trifluoromethyl)pyridine of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.[3]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 2,5-Difluoro-3-(trifluoromethyl)pyridine in the saturated solution from the calibration curve. This concentration is the thermodynamic solubility.

-

Data Presentation: The results should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates out of a solution after being introduced from a concentrated stock solution (typically in DMSO).[9] This method is often used in high-throughput screening during early drug discovery as it is faster than the thermodynamic assay.[1]

This protocol describes a common method for determining kinetic solubility by measuring the turbidity of the solution as the compound precipitates.

Materials:

-

2,5-Difluoro-3-(trifluoromethyl)pyridine

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader with turbidimetric or nephelometric capabilities

-

Liquid handling system or multichannel pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 2,5-Difluoro-3-(trifluoromethyl)pyridine in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Add a small, fixed volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer. This will induce precipitation if the compound's solubility is exceeded.[10]

-

-

Incubation and Measurement:

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.

-

Data Presentation: The kinetic solubility is typically reported as the concentration at which precipitation occurs.

| Assay Buffer | Kinetic Solubility (µM) |

| PBS (pH 7.4) | Experimental Data |

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This guide has provided a detailed framework for the experimental determination of the solubility profile of 2,5-Difluoro-3-(trifluoromethyl)pyridine. By following the outlined protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their work. It is important to note that solubility can also be influenced by factors such as pH and the presence of co-solvents. Therefore, a comprehensive solubility profile would involve conducting these experiments across a range of pH values and in various co-solvent systems relevant to the intended application. The methodologies described herein are robust and can be adapted to investigate these additional parameters, providing a complete picture of the solubility behavior of this important chemical entity.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Tolls, J., et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

-

JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

- ChemScene. (n.d.). 2,5-Difluoro-3-(trifluoromethyl)pyridine.

- Fluorochem. (n.d.). 2,3-Difluoro-5-trifluoromethylpyridine.

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

- Benchchem. (n.d.). Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

-

ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-(trifluoromethyl)pyridine AldrichCPR.

-

PubChem. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

- Benchchem. (n.d.). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. protocols.io [protocols.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

A Theoretical and Computational Analysis of 2,5-Difluoro-3-(trifluoromethyl)pyridine: A Guide for Medicinal and Materials Science Researchers

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a highly sought-after substituent in the design of novel pharmaceuticals and agrochemicals.[1][2] When combined with a pyridine scaffold—a privileged heterocycle in medicinal chemistry—and further functionalized with fluorine atoms, the resulting molecule, such as 2,5-Difluoro-3-(trifluoromethyl)pyridine, presents a platform of significant interest.

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents drastically alters the electronic landscape of the pyridine ring, influencing its reactivity, binding affinities, and pharmacokinetic profile.[3] Understanding these intricate molecular-level properties is paramount for rationally designing new chemical entities. Theoretical and computational chemistry provides an indispensable toolkit for this purpose, offering profound insights into molecular geometry, electronic structure, and spectroscopic signatures before a single gram of compound is synthesized.[4]

This technical guide offers an in-depth exploration of 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS: 1214342-94-5) from a theoretical perspective.[5] We will dissect its molecular structure, spectroscopic characteristics, and electronic properties using established quantum chemical methods, primarily Density Functional Theory (DFT). The methodologies and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust computational framework for evaluating and utilizing this and similar fluorinated heterocycles.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the lowest energy conformation on the potential energy surface. For substituted pyridines, the primary consideration is the orientation of the substituents relative to the ring.

The molecular structure of 2,5-Difluoro-3-(trifluoromethyl)pyridine is characterized by a planar pyridine ring. The trifluoromethyl group, due to the low rotational barrier around the C-C single bond, can adopt various conformations. However, computational studies on similar trifluoromethyl-substituted pyridines have shown that the staggered conformation relative to the ring atoms is typically the most energetically favorable.[6]

Caption: Optimized molecular structure of 2,5-Difluoro-3-(trifluoromethyl)pyridine.

Computational Methodology: A Practical Workflow

The insights presented in this guide are derived from Density Functional Theory (DFT), a quantum chemical method that balances computational cost and accuracy effectively for molecules of this size. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for calculating the geometries and vibrational frequencies of fluorinated organic compounds, showing excellent agreement with experimental data in many cases.[7][8]

Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the standard procedure for obtaining the optimized molecular structure and its vibrational frequencies using a typical quantum chemistry software package like Gaussian.

-

Input File Creation: Construct a text file containing the initial molecular coordinates (a Z-matrix or Cartesian coordinates) of 2,5-Difluoro-3-(trifluoromethyl)pyridine.

-

Route Section Definition: Specify the calculation type, theoretical method, and basis set. For a geometry optimization followed by a frequency analysis, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

-

Opt: Keyword to initiate a geometry optimization.

-

Freq: Keyword to perform a vibrational frequency calculation on the optimized geometry.

-

-

Execution: Submit the input file to the quantum chemistry software.

-

Analysis of Output: Upon completion, analyze the output file.

-

Convergence: Verify that the optimization has converged successfully.

-

Optimized Geometry: Extract the final "Standard orientation" coordinates.

-

Vibrational Frequencies: Examine the calculated frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[4]

-

Thermochemistry: Extract thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Caption: Workflow for DFT-based molecular property calculation.

Theoretical Spectroscopic Profiles

DFT calculations are instrumental in predicting and interpreting spectroscopic data. This synergy between theory and experiment is crucial for structural elucidation and characterization.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis calculates the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra.[9] Theoretical spectra serve as a powerful guide for assigning experimental peaks to specific molecular motions. For 2,5-Difluoro-3-(trifluoromethyl)pyridine, the vibrational spectrum is complex but can be understood by identifying characteristic group frequencies.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Description |

| C-H Stretching | 3050 - 3150 | Aromatic C-H stretching vibrations. |

| C=N / C=C Stretching | 1400 - 1600 | Pyridine ring stretching modes.[8] |

| C-F Stretching (Ring) | 1200 - 1300 | Stretching of the C-F bonds on the pyridine ring.[10] |

| C-F Stretching (CF₃ Group) | 1100 - 1250 | Symmetric and asymmetric stretching of the CF₃ group. |

| CF₃ Deformation | 500 - 700 | Bending and rocking modes of the trifluoromethyl group. |

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[7]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[11] Theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted, aiding in the structural confirmation of the molecule and its derivatives. The calculated shifts are highly sensitive to the electronic environment of each nucleus, which is heavily influenced by the electron-withdrawing F and CF₃ substituents.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[7]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.

For 2,5-Difluoro-3-(trifluoromethyl)pyridine, the strong electron-withdrawing substituents are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine, making the molecule less nucleophilic and more susceptible to nucleophilic attack.[12]

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | ~ -7.5 to -8.5 | Low energy indicates poor electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 | Low energy indicates high electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 to 7.0 | Large gap suggests high kinetic stability. |

Note: These values are representative and depend on the specific DFT functional and basis set used.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy level diagram.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded diagram that illustrates the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, which is critical for drug design.[13]

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms. These are susceptible to electrophilic attack. For this molecule, the nitrogen atom's lone pair represents the most negative potential region.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atoms and the carbon atoms attached to fluorine will exhibit positive potential.

-

Green/Yellow Regions (Neutral Potential): Indicate areas of relatively neutral potential.

The MEP map of 2,5-Difluoro-3-(trifluoromethyl)pyridine would clearly show a highly polarized molecule, guiding the design of interactions with biological targets like proteins.

Conclusion and Future Outlook

The theoretical study of 2,5-Difluoro-3-(trifluoromethyl)pyridine via quantum chemical calculations provides a comprehensive and predictive understanding of its structural, spectroscopic, and electronic properties. The methodologies outlined in this guide demonstrate that DFT is a powerful tool for characterizing such molecules, offering insights that can accelerate research and development.

Key takeaways for researchers include:

-

The molecule possesses high kinetic stability, indicated by a large HOMO-LUMO gap.

-

The strong electron-withdrawing groups create a highly polarized electronic structure, making the pyridine ring electron-deficient and influencing its reactivity.

-

Predicted spectroscopic data (IR, Raman, NMR) can be used to aid in the experimental characterization and quality control of synthesized material.

-

MEP and FMO analyses provide a rational basis for predicting how this molecule will interact in a biological system, guiding its use as a scaffold in drug design.

By leveraging these computational approaches, scientists can make more informed decisions in the design and synthesis of novel compounds based on the 2,5-Difluoro-3-(trifluoromethyl)pyridine core, ultimately saving time and resources in the discovery pipeline.

References

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available at: [Link]

-

Fallas, J. A., González, L., & Corral, I. (2009). Density functional theory rationalization of the substituent effects in trifluoromethyl-pyridinol derivatives. Tetrahedron, 65(1), 232–239. Available at: [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Vural, H. (2021). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science, 10(2), 1843-1847. Available at: [Link]

-

DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science. Available at: [Link]

-

Roy, R. K., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-642. Available at: [Link]

-

Jeschke, M., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Physical Chemistry Au. Available at: [Link]

-

Full Supporting Information for Chapter 6. University of Regensburg. Available at: [Link]

-

Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design. Chemical Reviews. Available at: [Link]

-

2,5-difluoro-3-(trifluoromethyl)pyridine. PubChemLite. Available at: [Link]

-

Isobe, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. Available at: [Link]

-

Sangeetha, R., Seshadri, S., & Rasheed, M.P. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. International Journal of ChemTech Research, 10(13), 203-220. Available at: [Link]

-

2,5-Dichloro-3-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

-

Laane, J., & Lopes, S. C. (2000). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 550-551, 239-251. Available at: [Link]

-

Jeschke, M., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Physical Chemistry Au. Available at: [Link]

-

Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 527-529. Available at: [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Available at: [Link]

-

Boopathi, M., et al. (2015). Vibrational spectroscopic (FTIR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Semantic Scholar. Available at: [Link]

-

Boopathi, M., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. Available at: [Link]

-

Basset, T., & Martin, C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3078. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. journaleras.com [journaleras.com]

- 7. allreviewjournal.com [allreviewjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 2,5-Difluoro-3-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: Advanced Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic properties.[1][2] Within the diverse array of fluorinated heterocycles, pyridines bearing a trifluoromethyl (CF3) group have emerged as particularly valuable motifs, finding application in a host of approved therapeutics and clinical candidates.[1] This guide focuses on a specific, highly activated, and versatile building block: 2,5-Difluoro-3-(trifluoromethyl)pyridine .

The unique substitution pattern of this compound—two fluorine atoms and a trifluoromethyl group on a pyridine ring—creates a highly electron-deficient aromatic system. This electronic configuration imparts distinct reactivity profiles, making it an exceptional substrate for a range of synthetic transformations crucial to the construction of complex drug-like molecules. This document serves as a detailed technical guide, providing in-depth application notes and validated protocols for the synthesis and strategic utilization of 2,5-Difluoro-3-(trifluoromethyl)pyridine in medicinal chemistry programs.

Synthesis of the Building Block: A Plausible and Efficient Route

While not extensively documented in publicly available literature, a robust and scalable synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine can be logically devised from its chlorinated analogue, 2,5-dichloro-3-(trifluoromethyl)pyridine, via a halogen exchange (HALEX) reaction. This approach is well-precedented for the synthesis of related fluorinated pyridines.[3][4][5][6]

Conceptual Workflow for Synthesis

Caption: Proposed synthetic pathway to 2,5-Difluoro-3-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine via Halogen Exchange

This protocol is adapted from established procedures for analogous difluoropyridine syntheses.[4][6] The critical step is the double nucleophilic aromatic substitution of chloride with fluoride.

Materials:

-

2,5-Dichloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (3.0 eq) or Cesium Fluoride (CsF) (2.5 eq)

-

Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Sulfolane)

-